4-Bromo-1-pentene

Physicochemical property comparison Isomer differentiation Purification methods

4-Bromo-1-pentene (CAS 31950-56-8), systematically named 4-bromopent-1-ene, is a C5 aliphatic haloalkene with a molecular weight of 149.029 g/mol. Its defining characteristic is the presence of two distinct reactive centers: a terminal alkene moiety and a secondary alkyl bromide group.

Molecular Formula C5H9B
Molecular Weight 149.03 g/mol
CAS No. 31950-56-8
Cat. No. B1655104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-pentene
CAS31950-56-8
Molecular FormulaC5H9B
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCC(CC=C)Br
InChIInChI=1S/C5H9Br/c1-3-4-5(2)6/h3,5H,1,4H2,2H3
InChIKeyPDBJRGFNXXAAMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-pentene (CAS 31950-56-8) for Bifunctional Organic Synthesis: A Strategic Intermediate


4-Bromo-1-pentene (CAS 31950-56-8), systematically named 4-bromopent-1-ene, is a C5 aliphatic haloalkene with a molecular weight of 149.029 g/mol [1]. Its defining characteristic is the presence of two distinct reactive centers: a terminal alkene moiety and a secondary alkyl bromide group. This bifunctionality permits two orthogonal reaction pathways to be exploited independently or sequentially, establishing this compound as a versatile intermediate in multi-step organic syntheses . In its class, 4-Bromo-1-pentene is distinguished by its precise C4 substitution pattern, which dictates a unique reactivity profile compared to its isomers, making it a critical reagent where regiospecificity and predictable reactivity are paramount [2].

Why 4-Bromo-1-pentene (CAS 31950-56-8) Cannot Be Casually Substituted with Its Isomers


Substituting 4-Bromo-1-pentene with a generic 'bromopentene' or a close isomer like 5-bromo-1-pentene is scientifically unsound and can lead to failed syntheses or undesired products. The position of the bromine atom relative to the alkene profoundly alters the molecule's physical properties, chemical reactivity, and stability. For instance, 4-Bromo-1-pentene exhibits a significantly lower boiling point and density than 5-bromo-1-pentene . More critically, its classification as a γ-haloalkene renders it inert in classical Grignard-Wurtz reactions, a pathway that is accessible to other primary alkyl halides [1]. This unique 'negative' reactivity—the inability to form a stable Grignard reagent—is a defining characteristic that protects the structure from side reactions and is a key selection criterion for chemoselective transformations. A simple substitution based on formula similarity would ignore these quantifiable differences in physicochemical behavior and synthetic utility.

Quantitative Evidence for the Differentiated Performance of 4-Bromo-1-pentene (CAS 31950-56-8) Against Comparators


Differentiated Physicochemical Properties Relative to Primary Isomer 5-Bromo-1-pentene

4-Bromo-1-pentene exhibits significantly different physical properties compared to its primary isomer, 5-bromo-1-pentene. The secondary bromide in the target compound results in a lower boiling point (118.2±9.0 °C) and a substantially lower density (1.2±0.1 g/cm³) compared to 5-bromo-1-pentene, which has a boiling point of 126-127 °C and a density of 1.258-1.260 g/mL .

Physicochemical property comparison Isomer differentiation Purification methods

Unique Reactivity Profile in Grignard-Wurtz Reactions

A landmark study by Petrov et al. demonstrated that 4-bromo-1-pentene (referred to as 4-bromopent-1-ene) does not participate in the Grignard-Wurtz reaction [1]. This is in stark contrast to saturated alkyl halides, which readily form Grignard reagents, and to β-haloalkenes, which show enhanced reactivity [1]. The introduction of a double bond at the γ-position greatly lowers the reactivity of the halide, preventing the formation of a stable organomagnesium intermediate [1].

Grignard reagent Reactivity comparison Chemoselectivity

Differentiated Chiral Reactivity: HBr Addition to (S)-4-Bromo-1-pentene

The reaction of enantiopure (S)-4-bromo-1-pentene with HBr yields two distinct stereoisomers of 2,4-dibromopentane: an optically active (2S,4S) isomer and an optically inactive (2R,4S) isomer [1]. This outcome is a direct consequence of the existing chiral center at C4 and demonstrates the potential of the compound for stereocontrolled synthesis.

Stereoselective synthesis Chiral building block HBr addition

Comparison of Calculated Hydrophobicity and Bioavailability Parameters with Close Analogs

Predicted ADME properties show 4-Bromo-1-pentene has a calculated LogP of 2.69, a LogD of 2.64, and a Bioconcentration Factor (BCF) of 60.12 . In comparison, the primary isomer 5-bromo-1-pentene has a slightly lower predicted LogP of 2.30-2.50 and a BCF of approximately 35 , indicating a quantifiable difference in lipophilicity.

Drug-likeness ADME prediction Lipophilicity

High-Value Research and Industrial Application Scenarios for 4-Bromo-1-pentene (CAS 31950-56-8)


Chemoselective Synthesis of Complex Molecules Requiring Orthogonal Alkene Functionalization

The demonstrated inertness of 4-Bromo-1-pentene in the Grignard-Wurtz reaction [1] makes it a premier choice for complex syntheses requiring chemoselectivity. In a multi-step sequence, the terminal alkene can be functionalized first—for instance, via hydroboration/oxidation to introduce a hydroxyl group—without the risk of the secondary bromide interfering or forming a competing Grignard reagent. The intact bromide can then be exploited in a subsequent step, such as a cross-coupling reaction, to build further molecular complexity. This sequential, orthogonal reactivity is a key differentiator for procurement in academic and pharmaceutical research.

Synthesis of Chiral Building Blocks for Asymmetric Catalysis or Drug Discovery

For projects requiring enantiomerically enriched intermediates, (S)-4-bromo-1-pentene offers a valuable chiral pool starting material. Its reaction with HBr, which yields distinct stereoisomers [2], confirms its ability to transfer stereochemical information. Researchers procuring this chiral bromoalkene can use it as a synthon to install a specific stereocenter early in a synthetic route, a critical step in the development of new chiral ligands for asymmetric catalysis or in the synthesis of stereochemically pure pharmaceutical candidates.

Synthesis of Specific Brominated Intermediates with Tailored Physicochemical Profiles

The distinct physical properties of 4-Bromo-1-pentene—specifically its lower boiling point and density relative to 5-bromo-1-pentene —directly inform its procurement for process chemistry. These properties facilitate its use in reactions where it can be easily separated from other higher-boiling or denser reaction components via simple distillation or phase separation. Furthermore, its higher predicted lipophilicity makes it a strategically chosen fragment for modulating the LogD of lead compounds in medicinal chemistry, allowing for fine-tuned control over bioavailability and off-target binding.

Technical Documentation Hub

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